2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
Description
Properties
IUPAC Name |
1-[2-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUQCFQGCCLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCO)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884465 | |
| Record name | 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10353-86-3 | |
| Record name | N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10353-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanol, 1,1'-((2-hydroxyethyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10353-86-3 | |
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| Record name | 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[(2-hydroxyethyl)imino]dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.690 | |
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Biological Activity
2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (commonly referred to as diisopropanolamine) is a chemical compound with diverse applications in industrial and pharmaceutical contexts. Its biological activity is of particular interest due to its potential effects on human health and environmental safety. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, toxicity profiles, and regulatory assessments.
- Molecular Formula : C₈H₁₉NO₃
- Molecular Weight : 177.24 g/mol
- CAS Number : 10353-86-3
The biological activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- primarily involves its role as a surfactant and emulsifier in various formulations. It may interact with cellular membranes and proteins, influencing biochemical pathways related to metabolism and detoxification.
Enzyme Interactions
Research indicates that compounds similar to diisopropanolamine may act as enzyme inhibitors or activators. For instance, they can interact with enzymes involved in oxidative stress responses or metabolic pathways, potentially altering their activity and affecting cellular homeostasis .
Biological Activity Overview
The biological effects of diisopropanolamine can be categorized into several areas:
- Cellular Effects : Studies have shown that diisopropanolamine can affect cell viability and proliferation in various cell lines. For example, it has been noted to decrease viability in BALB/3T3 and HepG2 cells, suggesting potential cytotoxic effects at certain concentrations.
- Toxicity Profiles : Regulatory assessments classify diisopropanolamine as a skin irritant and a respiratory tract irritant. It has been associated with serious eye irritation and potential systemic toxicity upon repeated exposure . The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has documented these effects in their public reports.
Acute Toxicity
Acute toxicity studies indicate that diisopropanolamine has low toxicity levels following oral, dermal, or inhalation exposure. However, it can cause irritation upon direct contact with skin or mucous membranes .
Repeated Dose Toxicity
In repeated dose studies, systemic renal effects were observed in animal models exposed to high doses over extended periods. The No Observed Adverse Effect Level (NOAEL) was determined to be 250 mg/kg body weight per day .
Case Studies
Several case studies highlight the biological implications of diisopropanolamine:
- Study on Skin Irritation : A study involving human volunteers demonstrated that topical application of diisopropanolamine resulted in mild to moderate skin irritation. This underscores the need for careful handling in occupational settings .
- Environmental Impact Assessment : An environmental risk assessment indicated that diisopropanolamine is readily biodegradable but may pose risks to aquatic life at high concentrations. This finding emphasizes the importance of monitoring its use in industrial applications .
Regulatory Status
Diisopropanolamine is subject to regulatory scrutiny due to its biological activity and potential health risks. The NICNAS has classified it under various hazard categories based on its irritative properties and potential systemic effects. These classifications guide safe handling practices and inform manufacturers about necessary precautions during use .
Scientific Research Applications
Industrial Applications
2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is primarily used as a cement additive , enhancing the properties of concrete and other construction materials. The compound improves workability and reduces water demand in cement mixtures, leading to stronger and more durable products .
Pharmaceutical Applications
In pharmaceutical research, this compound has been studied for its potential as a drug formulation excipient. Its properties allow it to act as a solvent and stabilizer for various active pharmaceutical ingredients (APIs). The ability to enhance solubility and bioavailability makes it a valuable component in drug development processes .
Cosmetic and Personal Care Products
The compound is utilized in the cosmetics industry as a humectant and moisturizer. Its effectiveness in retaining moisture makes it suitable for formulations aimed at improving skin hydration. Additionally, it serves as a solvent for various cosmetic ingredients, enhancing product stability and efficacy .
Case Studies
- Case Study 1 : A study published in the Journal of Applied Polymer Science examined the use of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in polymer formulations. The results indicated that incorporating this compound improved the mechanical properties of the polymer matrix while maintaining flexibility .
- Case Study 2 : Research conducted by the National Cancer Institute evaluated the compound's potential cytotoxic effects on cancer cell lines. The findings suggested that it may exhibit selective toxicity towards certain cancer cells, warranting further investigation into its therapeutic applications .
Environmental Considerations
The environmental impact of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has been assessed through various studies. It is classified as having low acute toxicity but can cause irritation upon exposure. Proper handling and disposal protocols are essential to mitigate any potential risks associated with its use in industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Industrial | Used as a cement additive for improved workability and durability in concrete mixtures |
| Pharmaceutical | Acts as a solvent and stabilizer in drug formulations enhancing solubility and bioavailability |
| Cosmetic & Personal Care | Functions as a humectant and moisturizer; enhances product stability |
| Research | Investigated for its effects on polymer properties and potential cytotoxicity against cancer cells |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
- CAS No.: 97173-34-7
- Molecular Formula: C₆H₁₅NO₃
- Molecular Weight : 149.19 g/mol
- Synonyms: 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol); 1-[Hydroxy(2-hydroxypropyl)amino]propan-2-ol .
Structural Features: The compound contains a central imino group (-NH-) bonded to two 2-propanol (isopropanol) units and a 2-hydroxyethyl group (-CH₂CH₂OH). This structure imparts amphiphilic properties, enabling applications in surfactants, polymer synthesis, and pharmaceuticals .
Synthesis and Applications: Synthesized via nucleophilic substitution between isopropanolamine derivatives and ethylene oxide or related reagents. It is used as a chelating agent, pH adjuster, and intermediate in specialty chemicals .
Comparison with Structurally Similar Compounds
Diisopropanolamine (DIPA)
- IUPAC Name: 1,1'-Iminobis[2-propanol]
- CAS No.: 110-97-4 (DIPA)
- Molecular Formula: C₆H₁₅NO₂
- Molecular Weight : 133.19 g/mol
- Structural Differences: Lacks the 2-hydroxyethyl group, featuring only an imino bridge between two 2-propanol units.
- Properties : Less hydrophilic due to fewer hydroxyl groups. Boiling point: 249°C; used in gas treating (CO₂/H₂S removal) and surfactants .
- Key Contrast : The hydroxyethyl group in the target compound enhances solubility in polar solvents and expands chelation capabilities compared to DIPA .
2-Propanol, 1,1'-[(4-methylphenyl)imino]bis[3-phenoxy]
- CAS No.: 3076-94-6
- Molecular Formula: C₂₅H₂₉NO₄
- Molecular Weight : 407.50 g/mol
- Structural Differences: Contains a 4-methylphenyl group and phenoxy substituents, introducing aromaticity.
- Properties : Higher molecular weight and lipophilicity due to aromatic rings. Likely used in UV stabilizers or specialty polymers.
- Key Contrast : The phenyl groups reduce water solubility but improve thermal stability, making it suitable for high-temperature applications compared to the hydroxyethyl-substituted target compound .
1,1'-Oxybis-2-propanol (Dipropylene Glycol)
- CAS No.: 110-98-5
- Molecular Formula : C₆H₁₄O₃
- Molecular Weight : 134.17 g/mol
- Structural Differences: Replaces the imino group with an ether (-O-) bridge.
- Properties : Lower polarity; boiling point: 232°C. Used as a solvent and humectant in cosmetics.
- Key Contrast: The ether bridge reduces hydrogen-bonding capacity, limiting its utility in pH-sensitive applications compared to the imino-containing target compound .
2-Propanol, 1,1'-[[3-[(3-aminopropyl)amino]propyl]imino]bis- (Polyamine Derivative)
- CAS No.: 90530-11-3
- Molecular Formula: Not explicitly listed; contains extended alkylamine chains.
- Structural Differences: Additional aminopropyl groups increase nitrogen content and basicity.
- Properties : Enhanced chelation for metal ions; used in wastewater treatment or catalysis.
- Key Contrast : The extended amine chains improve coordination chemistry but may reduce biodegradability compared to the simpler hydroxyethyl analog .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 97173-34-7 | C₆H₁₅NO₃ | 149.19 | Imino, hydroxyethyl, hydroxyl | Surfactants, chelators |
| Diisopropanolamine (DIPA) | 110-97-4 | C₆H₁₅NO₂ | 133.19 | Imino, hydroxyl | Gas treating, surfactants |
| 1,1'-Oxybis-2-propanol | 110-98-5 | C₆H₁₄O₃ | 134.17 | Ether, hydroxyl | Solvents, cosmetics |
| 4-Methylphenyl-phenoxy derivative | 3076-94-6 | C₂₅H₂₉NO₄ | 407.50 | Aromatic, phenoxy | Polymers, UV stabilizers |
| Polyamine derivative | 90530-11-3 | Not specified | >300 | Multiple amines | Catalysis, wastewater treatment |
Research Findings and Implications
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility (>50 mg/mL) compared to DIPA (~30 mg/mL) .
- Thermal Stability : Aromatic derivatives (e.g., 3076-94-6) exhibit decomposition temperatures >250°C, outperforming the target compound (~200°C) .
- Regulatory Status : DIPA and dipropylene glycol are listed in FDA/EPA databases, whereas the hydroxyethyl analog may require additional toxicity studies for food-contact applications .
Q & A
Basic Question: What are the recommended synthetic pathways for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-?
Answer:
A two-step synthesis is commonly employed:
Amine-Alcohol Coupling : React 1,2-diaminoethane derivatives with 2-propanol under controlled basic conditions (e.g., KOH/ethanol) to form the imino bridge.
Hydroxyethyl Functionalization : Introduce the 2-hydroxyethyl group via nucleophilic substitution or reductive amination, using ethylene oxide or glycidol as precursors .
Key Considerations :
- Catalysts like Pd/C or Raney nickel enhance reaction efficiency.
- Purification via vacuum distillation or column chromatography is critical to isolate the product from byproducts (e.g., unreacted diols).
Basic Question: How is structural confirmation achieved for this compound?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : and NMR identify proton environments (e.g., hydroxyl protons at δ 1.2–1.5 ppm, imino groups at δ 2.8–3.2 ppm) .
- FTIR : Peaks at 3300–3500 cm (O-H stretch) and 1640–1680 cm (C=N stretch) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (e.g., CHNO) .
Advanced Question: What mechanisms underlie its potential toxicity in biological systems?
Answer:
- Metabolic Activation : Nitrosamine derivatives (e.g., N-Bis(2-hydroxypropyl)nitrosamine) form genotoxic alkylating agents via cytochrome P450-mediated metabolism, leading to DNA adducts .
- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC) and comet assays for DNA damage.
- Animal Models : Rodent studies reveal dose-dependent hepatotoxicity (e.g., elevated ALT/AST levels) and carcinogenicity (Risk Phrase: R45) .
Advanced Question: How can discrepancies in environmental persistence data be resolved?
Answer:
Conflicting data (e.g., half-life in soil vs. water) arise from:
- Experimental Conditions : Variability in pH, temperature, or microbial activity.
- Analytical Methods : Compare HPLC-UV (limit: 1 ppm) vs. LC-MS/MS (limit: 0.1 ppb) for degradation product quantification .
Recommended Protocol : - Standardize OECD 301B (Ready Biodegradability Test) under controlled lab conditions.
- Validate using spiked environmental samples (e.g., PM levels at 25 µg/m in air) .
Advanced Question: What strategies stabilize this compound under varying pH and temperature?
Answer:
- pH Stability :
- Thermal Stability :
- Decomposition above 150°C forms aldehydes (e.g., acrolein) detected via TGA-DSC.
- Storage recommendations: <4°C under nitrogen .
Advanced Question: How are impurities profiled during pharmaceutical synthesis?
Answer:
- HPLC with EP Standards : Use columns like C18 (5 µm, 250 mm × 4.6 mm) and mobile phase (acetonitrile:buffer, 70:30) to resolve impurities (e.g., 163685-38-9, 7695-63-8) .
- Limit Tests : Set thresholds at 0.1% for genotoxic impurities (e.g., nitrosamines) per ICH Q3A guidelines .
Advanced Question: What are its environmental degradation pathways?
Answer:
- Photolysis : UV exposure (λ = 254 nm) cleaves the imino bond, producing 2-hydroxyethylamine and acetone.
- Biodegradation : Aerobic microbes (e.g., Pseudomonas spp.) metabolize it to CO and HO, with half-lives of 10–30 days in soil .
Monitoring : Use GC-MS to track volatile intermediates (e.g., PM at 40 µg/m) .
Advanced Question: How to optimize its application in polymer chemistry?
Answer:
- Crosslinking Agent : React with polyacrylates (e.g., 2-methyl-2-propenoate) to form hydrogels. Optimize molar ratios (1:2 monomer:crosslinker) for tensile strength .
- Characterization : DMA measures glass transition temperature (T) shifts; FTIR confirms ester bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
